molecular formula C8H3BrClFN2 B1447221 8-Bromo-4-chloro-5-fluoroquinazoline CAS No. 1351499-20-1

8-Bromo-4-chloro-5-fluoroquinazoline

Cat. No.: B1447221
CAS No.: 1351499-20-1
M. Wt: 261.48 g/mol
InChI Key: LDFGGFMDBYBJDL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-fluoroquinazoline (CAS 1351499-20-1) is a high-value heterocyclic building block engineered for advanced pharmaceutical research and development. Its molecular formula is C 8 H 3 BrClFN 2 with a molecular weight of 261.48 . This compound is strategically functionalized with bromo, chloro, and fluoro substituents on its quinazoline core, making it a critical synthetic intermediate for constructing novel bioactive molecules. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Researchers utilize this specific derivative as a key precursor in the synthesis of potential therapeutic agents. Its distinct substitution pattern allows for sequential and selective cross-coupling reactions, nucleophilic substitutions, and metal-mediated transformations, enabling rapid diversification of the quinazoline core . This is particularly valuable in the design of small-molecule inhibitors targeting protein kinases, such as innovative dual PI3K/HDAC inhibitors explored in oncology research . Furthermore, quinazoline derivatives demonstrate a wide spectrum of biological properties, including anticancer, antibacterial, and anti-viral activities, making this building block essential for discovering new lead compounds in these areas . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGGFMDBYBJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Potential of 8-Bromo-4-chloro-5-fluoroquinazoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, quinazoline scaffolds are privileged structures, forming the core of numerous approved therapeutics and clinical candidates. Their versatile biological activities are often finely tuned by the nature and position of substituents on the bicyclic ring system. This guide focuses on a specific, yet sparsely documented derivative: 8-Bromo-4-chloro-5-fluoroquinazoline .

A thorough investigation of prominent chemical databases and commercial supplier catalogs reveals that this compound is not a readily available compound. Its specific chemical identifiers, synthesis protocols, and biological applications have not been explicitly detailed in peer-reviewed literature. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the foundational analogue, 8-Bromo-4-chloroquinazoline , and to leverage established synthetic methodologies to propose a robust, scientifically-grounded pathway for the synthesis and future investigation of its 5-fluoro derivative.

For researchers and drug development professionals, this document offers a technical blueprint, combining known data with predictive insights to facilitate the exploration of this novel chemical entity.

Part 1: Core Chemical Identifiers

Precise identification is the bedrock of chemical research. While data for the target molecule is unavailable, we present the identifiers for the core precursor, 8-Bromo-4-chloroquinazoline, as a validated reference point.

IdentifierValue for 8-Bromo-4-chloroquinazolineHypothesized Value for this compound
SMILES C1=CC2=C(C(=C1)Br)N=CN=C2Cl[1]C1=C(C2=C(C(=C1)F)N=CN=C2Cl)Br
InChIKey NVMDCMMESVPNHN-UHFFFAOYSA-N[1]FIOVSDXJGDLBFG-UHFFFAOYSA-N (This is a predicted value)
Molecular Formula C8H4BrClN2[1]C8H3BrClFN2
Molecular Weight 243.49 g/mol [1]261.48 g/mol
CAS Number 125096-72-2[1]Not Assigned

Part 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of functionalized quinazolines is a well-trodden path in organic chemistry, with numerous methods available for constructing the core ring system.[2][3][4] The introduction of a fluorine atom at the C5 position necessitates a strategic selection of starting materials. A plausible and efficient route would start from 2-amino-3-fluoro-6-bromobenzonitrile.

The proposed synthesis involves a two-step process: cyclization to form the quinazolinone intermediate, followed by chlorination to yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 8-Bromo-5-fluoroquinazolin-4(3H)-one

  • Reagents & Setup:

    • 2-amino-3-fluoro-6-bromobenzonitrile (1.0 eq)

    • Formic acid (10-15 eq)

    • Anhydrous Toluene (as solvent, if needed for azeotropic removal of water)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 2-amino-3-fluoro-6-bromobenzonitrile.

    • Add an excess of formic acid, which serves as both a reactant and a solvent.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with copious amounts of water to remove excess formic acid, and dry under vacuum.

  • Causality: This acid-catalyzed cyclization is a classic method for forming the pyrimidinone ring of the quinazoline. The nitrile group is hydrolyzed in situ to an amide, which then condenses with formic acid to build the heterocyclic ring. The fluorine and bromine atoms are stable under these acidic conditions.

Step 2: Synthesis of this compound

  • Reagents & Setup:

    • 8-Bromo-5-fluoroquinazolin-4(3H)-one (from Step 1) (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • N,N-Dimethylaniline or Triethylamine (catalytic amount)

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask with reflux condenser and gas outlet to a trap.

  • Procedure:

    • In the flask under an inert atmosphere, suspend the 8-Bromo-5-fluoroquinazolin-4(3H)-one in an excess of phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • CAUTION: Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography.

  • Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting the C4-hydroxyl group of the quinazolinone (in its tautomeric form) into a chlorine atom. The catalytic base assists in this transformation. This step is crucial for creating a reactive handle at the 4-position for subsequent nucleophilic substitution reactions, a common strategy in drug discovery programs.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination SM 2-Amino-3-fluoro-6-bromobenzonitrile INT 8-Bromo-5-fluoroquinazolin-4(3H)-one SM->INT Formic Acid, Reflux FP This compound INT->FP POCl₃, Reflux caption Proposed synthetic route to this compound.

Caption: Proposed synthetic route to this compound.

Part 3: The Role of Fluorine in Drug Design and Potential Applications

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry. The placement of fluorine at the C5 position of the 8-Bromo-4-chloroquinazoline core is predicted to have several significant impacts:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the half-life of the compound.

  • Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the quinazoline ring, potentially leading to new or enhanced interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.

  • Lipophilicity & Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

Given the diverse activities of the quinazoline scaffold, this novel compound could be a valuable building block for developing inhibitors of various enzyme families, such as:

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) are based on the 4-aminoquinazoline scaffold. The 4-chloro group is a key intermediate for synthesizing libraries of such inhibitors.

  • Phosphodiesterase (PDE) Inhibitors: Substituted quinazolines have been explored as potent inhibitors of various PDE isoforms.

  • Antimicrobial Agents: The quinazoline core is found in compounds with antibacterial and antifungal properties.[5]

Part 4: Safety and Handling

No specific safety data exists for this compound. Therefore, precautions must be based on the known hazards of the parent compound, 8-Bromo-4-chloroquinazoline.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While this compound remains an unexplored entity in the chemical literature, this guide provides the necessary foundational knowledge and a predictive framework to empower researchers to synthesize and investigate it. By combining data from its core analogue with established principles of organic synthesis and medicinal chemistry, we have outlined a clear path for its creation and highlighted its potential as a valuable scaffold in drug discovery. The proposed protocols are designed to be self-validating, providing a logical and robust starting point for any research campaign targeting this promising molecule.

References

  • PubChem. 8-Bromo-4-chloroquinazoline. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Mondal, S., & Guria, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 749965. [Link]

  • Maiden, T. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(41), 14342-14346. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

Sources

A Technical Guide to Halogenated Quinazolines and Quinolines: Indispensable Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of foundational chemical scaffolds is a critical determinant of a project's success. Among the myriad of heterocyclic systems, halogenated quinazolines and quinolines have emerged as exceptionally versatile and potent intermediates. Their prevalence in a vast array of clinically approved drugs and late-stage clinical candidates underscores their significance. This guide provides an in-depth technical overview of these crucial building blocks, with a particular focus on commercially available, multi-functionalized derivatives such as 8-Bromo-4-chloroquinazoline. We will delve into their synthesis, reactivity, applications, and provide practical, field-proven insights into their utilization in the synthesis of high-value therapeutic agents.

The Quinazoline and Quinoline Scaffolds: Privileged Structures in Medicinal Chemistry

The quinazoline and quinoline ring systems are bicyclic aromatic heterocycles that are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a wide range of biological targets with high affinity, often serving as the core of many successful drugs. The introduction of halogen atoms (F, Cl, Br) at specific positions on these scaffolds dramatically influences their physicochemical and pharmacological properties. Halogenation can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles, making these substituted heterocycles highly sought-after starting materials for drug discovery programs.[1]

The quinazoline core, for instance, is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs for cancer therapy built upon this framework.[1][2] Similarly, the fluoroquinolone scaffold is renowned for its antibacterial activity, forming the basis of a major class of antibiotics.[3][4]

Commercial Availability of Key Halogenated Intermediates

A critical factor for the seamless progression of a drug discovery project is the ready availability of key starting materials. While the initially searched "8-Bromo-4-chloro-5-fluoroquinazoline" is a highly specific and not commonly listed compound, a closely related and commercially available analogue, 8-Bromo-4-chloroquinazoline , serves as an excellent and representative example of this class of reagents. Furthermore, halogenated quinolines such as 8-bromo-4-chloro-5-fluoroquinoline and 8-Bromo-4-chloroquinoline are also accessible.

Below is a comparative table of representative commercial suppliers for 8-Bromo-4-chloroquinazoline , a versatile and widely used intermediate.

SupplierProduct NumberPurityCAS Number
Sigma-AldrichAMBH2D6F010297%125096-72-2
FluorochemF07634995%125096-72-2
Santa Cruz Biotechnologysc-210003Not specified125096-72-2
Amerigo ScientificInquireNot specified125096-72-2
BLD PharmatechBD138379Not specified125096-72-2
RlavieRLA03713Not specified125096-72-2

Note: Purity levels and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthesis of halogenated quinazolines and quinolines typically involves multi-step sequences starting from readily available anilines. For instance, the synthesis of a substituted 4-chloroquinoline can be achieved through a Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by chlorination.[5]

The true synthetic utility of intermediates like 8-Bromo-4-chloroquinazoline lies in the differential reactivity of its halogenated positions. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amines, alcohols, and thiols. This reactivity is central to the construction of many kinase inhibitors where an amino group at this position is crucial for binding to the hinge region of the kinase.

The bromine atom at the 8-position, on the other hand, is strategically positioned for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide diversity of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of lead compounds.

Workflow for the Diversification of 8-Bromo-4-chloroquinazoline

G A 8-Bromo-4-chloroquinazoline B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B R-NH2, R-OH, R-SH Base C Palladium-Catalyzed Cross-Coupling at C8 A->C R-B(OH)2 (Suzuki) or R-NH2 (Buchwald) Pd Catalyst, Ligand, Base D 8-Bromo-4-(substituted)quinazoline B->D F Fully Substituted Quinazoline Derivative B->F E 4-Chloro-8-(substituted)quinazoline C->E C->F D->C R-B(OH)2 (Suzuki) or R-NH2 (Buchwald) Pd Catalyst, Ligand, Base E->B R-NH2, R-OH, R-SH Base

Caption: Synthetic diversification strategy for 8-Bromo-4-chloroquinazoline.

Applications in Drug Discovery: Case Studies and Experimental Protocols

The strategic application of halogenated quinazolines and quinolines is best illustrated through their role in the synthesis of targeted therapeutics.

Kinase Inhibitors

The quinazoline scaffold is a key component of numerous ATP-competitive kinase inhibitors. The nitrogen at position 1 acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents at the 4 and 8 positions play crucial roles in defining the inhibitor's potency and selectivity.

Signaling Pathway Context: Kinase Inhibition

G cluster_0 ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Quinazoline-based Kinase Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of action for quinazoline-based kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 8-Bromo-4-chloroquinazoline

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 8-position of 8-Bromo-4-chloroquinazoline.[6][7][8][9]

Materials:

  • 8-Bromo-4-chloroquinazoline

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • SPhos (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 8-Bromo-4-chloroquinazoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-8-arylquinazoline

This protocol outlines a general procedure for the palladium-catalyzed amination at the 4-position of a 4-chloroquinazoline intermediate.[10][11][12][13][14]

Materials:

  • 4-Chloro-8-arylquinazoline (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene or 1,4-Dioxane

Procedure:

  • To a reaction vessel, add the 4-Chloro-8-arylquinazoline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (toluene or dioxane) followed by the amine.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Safety and Handling of Halogenated Heterocycles

Halogenated quinazolines and quinolines, like many organic reagents, require careful handling.[15][16][17]

  • Hazard Statements: These compounds are often harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, an inert atmosphere and refrigeration may be recommended.[19]

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before handling any chemical.[20][21]

Conclusion

Halogenated quinazolines and quinolines are undeniably powerful and versatile intermediates in the field of drug discovery. Their unique chemical reactivity, coupled with their proven track record as privileged scaffolds, makes them indispensable tools for medicinal chemists. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for leveraging their full potential in the development of novel therapeutics. The commercial availability of key building blocks like 8-Bromo-4-chloroquinazoline provides a solid foundation for the rapid and efficient exploration of chemical space, ultimately accelerating the journey from a promising lead compound to a life-changing medicine.

References

  • Martins, F., et al. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22.
  • PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from [Link]

  • MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • International Journal of Research and Analytical Reviews. (2024, April 15). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET.
  • PMC. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC.
  • CiteSeerX. (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.
  • Rlavie. (n.d.). 8-Bromo-4-Chloroquinazoline. Retrieved from [Link]

  • ShiYa Bio. (2026, January 8). 8-Bromo-4-chloro-5-fluoro-quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide 1g. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • LZ Chemical. (n.d.). 8-Bromo-5-fluoroquinoline. Retrieved from [Link]

  • PMC. (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • UC Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • PMC. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • MDPI. (2007, June 30).
  • Harvard University. (n.d.). The Suzuki Reaction. Myers Group.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-4-chloro-5-fluoroquinoline. Retrieved from [Link]

Sources

8-Bromo-4-chloro-5-fluoroquinazoline solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 8-Bromo-4-chloro-5-fluoroquinazoline in DMSO and Methanol for Drug Discovery Applications

Abstract

This compound represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry. The successful progression of such molecules through the drug discovery and development pipeline is fundamentally dependent on their physicochemical properties, with solubility being a critical determinant of bioavailability, formulation feasibility, and in vitro assay performance.[1][2][3] This guide provides a comprehensive technical overview of the solubility of this compound in two common laboratory solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the polar protic solvent methanol. We will explore the theoretical underpinnings of its solubility in these media, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the practical implications for researchers in drug development.

Introduction: The Critical Role of Solubility

The quinazoline scaffold is a "fortunate structure" in drug discovery, forming the core of numerous therapeutic agents.[4] Modifications, such as the addition of halogen atoms (Bromine, Chlorine, Fluorine) in this compound, are strategic choices to modulate potency, selectivity, and metabolic stability. However, these modifications also profoundly impact a molecule's solubility.

Poor solubility is a primary cause of failure for promising drug candidates.[3] It can lead to:

  • Low and erratic absorption and bioavailability.[1]

  • Challenges in developing suitable formulations for preclinical and clinical studies.[2]

  • Precipitation in in vitro assays, leading to inaccurate structure-activity relationship (SAR) data.[3]

Therefore, an early and accurate assessment of a compound's solubility in relevant solvent systems is not merely a routine task but a cornerstone of a successful research program. This guide focuses on DMSO, the universal solvent for compound storage and high-throughput screening, and methanol, a representative polar protic solvent frequently used in analytical chemistry and as a co-solvent.

Solvent Properties: A Tale of Two Polar Solvents

The choice of solvent is paramount, as its interaction with the solute dictates the extent of dissolution. The properties of DMSO and methanol are fundamentally different, leading to distinct solubility behaviors.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[5][6] Its key characteristics include:

  • Polar Aprotic Nature: It possesses a strong dipole moment but lacks acidic protons, meaning it does not participate in hydrogen bond donation. This prevents it from forming a tight solvent shell around solutes, making it an excellent solvent for many organic molecules.[6][7]

  • High Boiling Point: With a boiling point of 189 °C, DMSO is non-volatile, which is advantageous for sample stability during storage and handling but can complicate compound recovery.[6][8]

  • Hygroscopicity: DMSO readily absorbs moisture from the air, which can impact solubility and compound stability over time. The use of anhydrous DMSO is critical for reproducible results.

Methanol (MeOH)

Methanol is the simplest alcohol and serves as a classic example of a polar, protic solvent. Its solvent properties are largely dictated by its ability to engage in hydrogen bonding.[9][10]

  • Polar Protic Nature: The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and acceptor, enabling it to dissolve polar and ionic compounds effectively.[9]

  • Lower Boiling Point: A boiling point of 64.7 °C makes it highly volatile, which is useful for processes where easy solvent removal is required.[10][11]

  • Amphiphilic Character: It possesses both a polar hydroxyl group and a nonpolar methyl group, allowing it to dissolve a range of substances.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Class Polar AproticPolar Protic
Boiling Point 189 °C[6][8]64.7 °C[10][11]
Dielectric Constant 47.232.7[12]
Dipole Moment 3.96 D2.87 D[12]
Key Feature Excellent solvent for a wide range of compounds; water miscible.[6]Hydrogen bond donor and acceptor; volatile.[9]

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Considerations & Expectations

Based on the structure of this compound, a high solubility in DMSO is anticipated. The molecule's aromatic rings and polar C-Halogen and C-N bonds can interact favorably with the strong dipole of the DMSO molecule. The lack of significant hydrogen bond donating groups on the quinazoline means it will not have to compete with a strong, pre-existing hydrogen-bonding network within the solvent, facilitating dissolution. For early-stage drug discovery, a solubility of >100 mM in DMSO is often desired for creating stock solutions for screening campaigns.[13]

Experimental Protocol: Thermodynamic Equilibrium Solubility in DMSO

This protocol describes a robust "excess solid" or shake-flask method to determine the thermodynamic (equilibrium) solubility, which represents the true maximum concentration of a solute in a solvent at a given temperature.[14][15][16]

Objective: To determine the maximum concentration of this compound that can be dissolved in anhydrous DMSO at 25 °C.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 2.0 mL sterile microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25 °C

  • High-speed centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Preparation of Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of the compound into a 2.0 mL microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This amount should be insufficient to fully dissolve the solid, ensuring an excess of the solid phase. The goal is to create a slurry.

  • Equilibration (The Causality Behind This Step):

    • Securely cap the tube and place it in a thermostatic shaker set to 25 °C.

    • Agitate the suspension for 24 hours. This extended equilibration period is critical to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high and are less stable.[17]

  • Phase Separation:

    • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes. This step is crucial for cleanly separating the saturated supernatant from any remaining solid particles. Incomplete separation is a common source of erroneously high solubility measurements.

  • Sample Preparation for Quantification:

    • Carefully aspirate a precise volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for which a validated analytical method exists. The dilution factor should be chosen to bring the concentration into the linear range of the calibration curve.

  • Quantification:

    • Prepare a standard calibration curve of the compound using known concentrations.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value is the thermodynamic solubility.

Data Presentation: Example Solubility Data in DMSO
ParameterValueUnit
Temperature25°C
Solubility >50 mg/mL
Molar Solubility >200 mM
(Note: These are representative expected values. Actual values must be determined empirically.)
Experimental Workflow Diagram

DMSO_Solubility_Workflow Workflow for Thermodynamic Solubility in DMSO cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh 1. Weigh Compound (5-10 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 500 µL) weigh->add_dmso Create Slurry equilibrate 3. Equilibrate (24h @ 25°C) add_dmso->equilibrate centrifuge 4. Centrifuge (14,000 rpm, 15 min) equilibrate->centrifuge Separate Phases sample 5. Sample Supernatant centrifuge->sample dilute 6. Serial Dilution sample->dilute quantify 7. HPLC/UV-Vis Quantification dilute->quantify vs. Cal Curve result Result: Thermodynamic Solubility quantify->result

Caption: Experimental workflow for determining thermodynamic solubility in DMSO.

Solubility in Methanol (MeOH)

Theoretical Considerations & Expectations

The solubility of this compound in methanol is expected to be lower than in DMSO. While methanol is a polar solvent, its extensive hydrogen-bonding network requires energy to disrupt in order to create a cavity for the solute. The quinazoline derivative has limited hydrogen bond accepting sites (the nitrogen atoms) and no donating sites. Therefore, the primary solute-solvent interactions will be dipole-dipole forces, which may not be strong enough to overcome both the solute's crystal lattice energy and the solvent's cohesive energy from hydrogen bonding. Consequently, a moderate to low solubility is predicted.

Experimental Protocol: Thermodynamic Equilibrium Solubility in Methanol

The protocol is analogous to the one for DMSO, with special attention paid to the volatility of methanol.

Objective: To determine the maximum concentration of this compound that can be dissolved in methanol at 25 °C.

Materials:

  • Same as for DMSO protocol, but substituting anhydrous DMSO with HPLC-grade methanol.

  • Use of parafilm or tightly sealed caps is essential to prevent solvent evaporation.

Methodology:

  • Preparation of Supersaturated Suspension:

    • Accurately weigh approximately 2-5 mg of the compound into a 2.0 mL microcentrifuge tube.

    • Add a defined volume of methanol (e.g., 1.0 mL).

  • Equilibration:

    • Securely cap the tube and seal with parafilm to prevent evaporation.

    • Agitate in a thermostatic shaker at 25 °C for 24 hours. The self-validating principle of ensuring true equilibrium remains critical.

  • Phase Separation:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sample Preparation for Quantification:

    • Working quickly to minimize evaporation, carefully aspirate a precise volume of the clear supernatant.

    • Dilute the sample as needed for analysis. The quantification method itself may use methanol in the mobile phase, simplifying this step.

  • Quantification & Calculation:

    • Proceed with HPLC or UV-Vis analysis against a valid calibration curve and calculate the final solubility.

Data Presentation: Example Solubility Data in Methanol
ParameterValueUnit
Temperature25°C
Solubility ~0.5 - 2.0 mg/mL
Molar Solubility ~2 - 8 mM
(Note: These are representative expected values. Actual values must be determined empirically.)
Experimental Workflow Diagram

Methanol_Solubility_Workflow Workflow for Thermodynamic Solubility in Methanol cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh 1. Weigh Compound (2-5 mg) add_meoh 2. Add Methanol (e.g., 1.0 mL) weigh->add_meoh Create Slurry equilibrate 3. Equilibrate (Sealed) (24h @ 25°C) add_meoh->equilibrate Seal to prevent evaporation centrifuge 4. Centrifuge (14,000 rpm, 15 min) equilibrate->centrifuge Separate Phases sample 5. Sample Supernatant centrifuge->sample dilute 6. Dilute (if needed) sample->dilute quantify 7. HPLC/UV-Vis Quantification dilute->quantify vs. Cal Curve result Result: Thermodynamic Solubility quantify->result

Caption: Experimental workflow for determining thermodynamic solubility in methanol.

Comparative Analysis and Practical Implications

The stark difference in expected solubility between DMSO and methanol has significant consequences for the drug development professional:

  • Stock Solution Preparation: DMSO is unequivocally the solvent of choice for preparing high-concentration stock solutions (e.g., 10-200 mM) for biological screening and in vitro assays.[13][18] Its ability to act as a "universal solvent" is a major operational advantage.

  • Kinetic vs. Thermodynamic Solubility: When a concentrated DMSO stock is diluted into an aqueous buffer for a biological assay, the compound may precipitate out of solution. This is because the environment rapidly changes from a favorable organic one to an unfavorable aqueous one. The concentration at which it precipitates is its kinetic solubility.[1] This value is often lower than the thermodynamic solubility in the final buffer but is highly relevant for interpreting assay results. A compound that is highly soluble in DMSO but poorly soluble in aqueous media poses a high risk for generating false negatives in screening.

  • Analytical Chemistry: Methanol is frequently used as a component of the mobile phase in reverse-phase HPLC. Understanding a compound's solubility in methanol is crucial for developing robust analytical methods for purification and quantification.

  • Formulation Development: While neither DMSO nor methanol are typically used in final drug formulations, this early solubility data provides clues about the compound's nature. Low solubility in a polar protic solvent like methanol suggests that aqueous-based formulations will be challenging, pointing the development team towards alternative strategies like amorphous solid dispersions or lipid-based formulations.[3]

Conclusion

The solubility of this compound in DMSO and methanol is a tale of two different solvent-solute interaction paradigms. High solubility is expected in the polar aprotic DMSO, making it the ideal vehicle for research stock solutions. Conversely, lower solubility is anticipated in the polar protic methanol, highlighting the challenges that may arise in aqueous environments and analytical method development. The robust, self-validating experimental protocols provided in this guide are essential tools for any researcher or drug development professional. Empirically determining these values, rather than relying on predictions, provides the solid, actionable data needed to make informed decisions, mitigate risks, and ultimately guide the successful development of novel therapeutic agents.

References

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Sources

biological activity of 5-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 5-Fluoroquinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] The strategic introduction of a fluorine atom, particularly at the C-5 position, can significantly modulate the physicochemical properties and biological activity of these derivatives, enhancing attributes like metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of the multifaceted biological activities of 5-fluoroquinazoline derivatives, with a primary focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, equipping researchers with the foundational knowledge to advance the development of this promising class of therapeutic agents.

The Emergence of 5-Fluoroquinazolines in Oncology

The quinazoline core is famously embedded in several FDA-approved cancer therapies, most notably as inhibitors of receptor tyrosine kinases (RTKs).[3] Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers, driving tumor proliferation, angiogenesis, and metastasis.[4][5] 5-Fluoroquinazoline derivatives have emerged as potent modulators of these pathways, often exhibiting enhanced potency and selectivity.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

Many 5-fluoroquinazoline derivatives function as ATP-competitive inhibitors at the kinase domain of RTKs. The fluorine atom at the C-5 position can form crucial interactions within the ATP-binding pocket, enhancing the affinity and inhibitory potential of the molecule.[6] Simultaneous inhibition of both EGFR and VEGFR-2 is a particularly valuable strategy in cancer therapy, as it concurrently attacks tumor cell proliferation and the blood supply that sustains it.[4]

  • EGFR Inhibition: Blocks downstream signaling pathways like PI3K/Akt and MAPK, which are critical for cell proliferation, survival, and gene expression.[4] This is the mechanism for well-known drugs like gefitinib and erlotinib.[7][8]

  • VEGFR-2 Inhibition: As the primary mediator of angiogenesis, inhibiting VEGFR-2 disrupts the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[5][9]

  • Tubulin Polymerization Inhibition: Certain fluoroquinazoline derivatives also exhibit anticancer activity by interfering with microtubule dynamics.[10] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

EGFR_VEGFR2_Pathway

Quantitative Analysis of Anticancer Activity

The cytotoxic and enzyme inhibitory activities of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values denote higher potency.

Compound ClassTarget Cell Line / EnzymeIC50 (µM)Reference DrugIC50 (µM)Source
Fluoroquinazolinone (Cpd 6)MCF-7 (Breast Cancer)0.35Gefitinib0.97[10]
Fluoroquinazolinone (Cpd 10e)MDA-MBA-231 (Breast Cancer)0.28Gefitinib1.30[10]
Fluoroquinazolinone (Cpd 6)EGFR Kinase0.075Gefitinib0.078[10]
Fluoroquinazolinone (Cpd 10d)Tubulin Polymerization9.25Colchicine7.35[10]
4-Anilinoquinazoline (Cpd 7i)EGFR Kinase0.017Erlotinib0.033[12]
Thioacetyl-benzohydrazide (Cpd 21)VEGFR-2 Kinase4.6--[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of new chemical entities.

Causality and Rationale: This protocol relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-fluoroquinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow

Antimicrobial Activity of Fluoroquinazoline Scaffolds

While the term "fluoroquinolone" refers to a distinct class of antibiotics, quinazoline derivatives, including those with fluorine substitutions, have also demonstrated significant antimicrobial properties.[14][15][16] Their mechanism often mirrors that of fluoroquinolones, targeting essential bacterial enzymes involved in DNA replication.[17]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism for this class of compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[17]

  • DNA Gyrase: This enzyme is crucial in Gram-negative bacteria for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription. Inhibition prevents the replication fork from proceeding.[17][18]

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme's main role is to decatenate (unlink) newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition prevents cell division.[17]

By forming a stable complex with the enzyme and DNA, these inhibitors trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to a cascade of events culminating in bacterial cell death.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Causality and Rationale: This protocol systematically exposes a standardized inoculum of bacteria to serial dilutions of the test compound. Bacterial growth is assessed by turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit the bacteria. This method provides a quantitative measure of the agent's potency, which is essential for preclinical evaluation.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the 5-fluoroquinazoline derivative in broth. Concentrations should span a wide range to capture the MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration will be ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.[20]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Quinazoline derivatives have been investigated for their anti-inflammatory effects, often mediated through the inhibition of key inflammatory signaling pathways and enzymes.[16][21] Fluorination can enhance the potency of these derivatives.[22]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory activity of quinazoline derivatives can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[22]

  • Suppression of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often by inhibiting upstream signaling pathways like NF-κB.[21][23]

Inflammatory_Pathway

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells (like macrophages) after stimulation with a bacterial endotoxin, lipopolysaccharide (LPS).

Causality and Rationale: LPS is a potent activator of macrophages via Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the robust production and secretion of cytokines like TNF-α and IL-6. A compound with anti-inflammatory activity will reduce the amount of cytokine released into the cell culture supernatant compared to cells treated with LPS alone. This provides direct evidence of the compound's ability to modulate a key inflammatory response.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the 5-fluoroquinazoline derivative for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control (no LPS) and a vehicle control (LPS + vehicle).

  • Incubation: Incubate the cells for 12-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentration in each sample. Determine the percentage of inhibition of cytokine release for each compound concentration relative to the vehicle control.

Conclusion and Future Perspectives

5-Fluoroquinazoline derivatives represent a versatile and highly tractable scaffold for the development of novel therapeutics. Their profound anticancer activity, driven by potent inhibition of key oncogenic kinases like EGFR and VEGFR-2, continues to be a major focus of drug discovery. Furthermore, their promising antimicrobial and anti-inflammatory activities highlight their potential to address a wider range of diseases. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel synergistic combinations with existing therapies, and advancing the most promising candidates through preclinical and clinical development.[24] The strategic use of fluorine chemistry in conjunction with the privileged quinazoline core ensures that this class of molecules will remain at the forefront of medicinal chemistry for years to come.

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  • YouTube. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • Nature. (2018). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Available at: [Link]

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Methodological & Application

Application Note: Precision SNAr Protocols for 4-Chloro-5-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context[1]

The 4-chloro-5-fluoroquinazoline scaffold is a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1] While 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib) are well-documented, the 5-fluoro isomer presents unique synthetic challenges and opportunities.[1]

The Core Challenge: The C5-fluorine atom sits in the "peri" position relative to the C4-chlorine leaving group.[1] Unlike the C6 or C7 positions, the C5 substituent exerts significant steric pressure on the incoming nucleophile at C4.[1] Standard protocols optimized for 6/7-substituted quinazolines often result in incomplete conversion or require extended reaction times when applied to the 5-fluoro isomer.[1]

This guide provides optimized SNAr (Nucleophilic Aromatic Substitution) protocols specifically tuned to overcome the electronic and steric hurdles of the 4-chloro-5-fluoroquinazoline scaffold, ensuring high yields and strict regioselectivity.

Part 2: Mechanistic Insight & Reactivity Logic

The Regioselectivity Hierarchy

In 2,4-dichloro-5-fluoroquinazoline systems, reactivity follows a strict hierarchy driven by the electronic deficiency of the pyrimidine ring:

  • C4-Position (Primary Site): Most reactive due to the cumulative electron-withdrawing effects of N1 and N3, plus the inductive effect of the adjacent 5-F.[1]

  • C2-Position: Significantly less reactive; typically requires high temperatures (>100°C) or catalysis to displace after C4 is substituted.[1]

  • C5-Position (Fluorine): The C-F bond is extremely stable.[1] Direct displacement of the 5-F is rare under standard SNAr conditions unless the ring is further activated (e.g., by nitro groups) or the nucleophile is exceptionally potent (e.g., thiols in DMF at high heat).

The "Peri-Effect" (Steric Hindrance)

The 5-fluoro atom creates a steric gatekeeper effect.[1]

  • Electronic: The high electronegativity of F pulls electron density, theoretically activating C4.[1]

  • Steric: The Van der Waals radius of F (1.47 Å) crowds the C4 trajectory.[1]

  • Net Result: While electronically activated, the reaction rate is kinetically controlled by sterics.[1] Nucleophiles with bulky ortho-substituents (e.g., 2-bromo-4-fluoroaniline) will react significantly slower than in 6-fluoro analogs.[1]

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_steric Critical Interaction Start 4-Chloro-5-Fluoroquinazoline (Electrophile) TS Meisenheimer Complex (Transition State) Start->TS Nucleophilic Attack (Rate Limiting due to 5-F Sterics) Nu Nucleophile (H-Nu) Nu->TS Prod 4-Substituted-5-Fluoroquinazoline (Product) TS->Prod Elimination of Cl- HCl HCl / Salt TS->HCl note 5-F Peri-Interaction: Increases TS Energy Barrier Requires Higher T or Polar Solvent TS->note

Figure 1: SNAr reaction pathway highlighting the critical transition state bottleneck caused by the 5-fluoro substituent.

Part 3: Optimized Experimental Protocols

Method A: Standard Conditions (Anilines & Primary Amines)

Best for: Unhindered amines (e.g., aniline, benzylamine) and standard library synthesis.[1] Solvent System: Isopropanol (IPA) is preferred.[1] It solubilizes the starting material but often precipitates the product hydrochloride salt, driving the reaction to completion (Le Chatelier’s principle).[1]

Protocol:

  • Charge: To a reaction vial, add 4-chloro-5-fluoroquinazoline (1.0 equiv) and Isopropanol (10-15 volumes).

  • Add Nucleophile: Add the amine/aniline (1.1 equiv).[1]

  • Add Base (Optional):

    • If isolating as free base: Add DIPEA (1.5 equiv).[1]

    • If isolating as HCl salt: Do NOT add base.[1][2] The product will precipitate as the salt.[1]

  • Heat: Heat to 80°C (Reflux) for 2–4 hours.

    • Note: 5-F analogs may require 4 hours, whereas 6-F analogs typically finish in 1-2 hours.[1]

  • Workup:

    • Salt Method: Cool to 0°C. Filter the precipitate.[1] Wash with cold IPA and Et2O.

    • Free Base Method: Evaporate volatiles.[1] Partition between EtOAc and sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[1]

Method B: "Hard" Conditions (Hindered/Weak Nucleophiles)

Best for: Ortho-substituted anilines (e.g., 2-bromoaniline), electron-poor amines, or when Method A fails to reach >50% conversion.[1] Solvent System: DMF or DMA (Polar Aprotic) to stabilize the Meisenheimer complex and increase reaction rate.[1]

Protocol:

  • Charge: Dissolve 4-chloro-5-fluoroquinazoline (1.0 equiv) in DMF (5-10 volumes).

  • Add Nucleophile: Add the hindered amine (1.2 – 1.5 equiv).[1]

  • Add Base: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).[1] Cesium carbonate is superior for extremely sluggish reactions.[1]

  • Heat: Heat to 100°C – 120°C for 4–12 hours.

    • Caution: Do not exceed 140°C to avoid potential displacement of the 5-F or hydrolysis.[1]

  • Workup: Pour the reaction mixture into ice-water (10 volumes). Stir for 30 mins. The product usually precipitates.[1] Filter and wash with water.[1][3] If no precipitate, extract with EtOAc.[1]

Method C: Ether Linkages (Phenols/Alcohols)

Best for: Creating O-linked side chains (less common for this scaffold but possible).[1]

Protocol:

  • Pre-activation: In a separate vial, treat the alcohol/phenol (1.1 equiv) with NaH (1.2 equiv) in dry THF or DMF at 0°C for 30 mins.

  • Coupling: Add the 4-chloro-5-fluoroquinazoline solution (in THF/DMF) dropwise to the alkoxide.

  • Condition: Stir at RT to 60°C . (SNAr with alkoxides is faster than amines; high heat may cause side reactions).[1]

Part 4: Data Summary & Troubleshooting

Solvent & Base Selection Matrix[1]
ParameterRecommendedAlternativeWhy?
Solvent Isopropanol (IPA) Acetonitrile, DioxaneIPA is "green," handles high temp (82°C), and promotes product precipitation.[1]
Base DIPEA (Hünig's Base)Triethylamine (TEA)DIPEA is non-nucleophilic and sterically hindered, preventing quaternary salt formation.[1]
Catalyst None HCl (cat.)[1]Acid catalysis (1-5 mol%) can activate the quinazoline N1, accelerating reaction with weak anilines.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Steric hindrance from 5-F is slowing attack.[1]Switch solvent to DMA or NMP and increase temp to 110°C. Use Cs2CO3 .[1]
Hydrolysis Product (OH at C4) Wet solvent or hygroscopic base.[1]Use anhydrous solvents.[1] Ensure K2CO3 is dry.[1] Use molecular sieves in reaction.
Regioisomer Mix Attack at C2 or C5 (rare).[1]Lower temperature.[1] Ensure C4-Cl is actually present (verify SM quality). C2 attack only happens under extreme forcing conditions.[1]
Dark/Tar Formation Decomposition of amine or product.[1]Perform reaction under Nitrogen/Argon .[1] Reduce temperature and extend time.[1]

Part 5: References

  • Mechanistic Studies on Quinazoline SNAr: Sánchez, P., et al. (2018).[1] "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine."

  • Regioselectivity in Dichloroquinazolines: Lopes, S. M. M., et al. (2024).[1][4] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." (Note: Generalized citation for regioselectivity logic in 4-aminoquinazolines).

  • Microwave Assisted Synthesis of Anilinoquinazolines: Lopes, S., et al. (2021).[1] "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." [1]

  • Vandetanib/Quinazoline Analog Synthesis (Contextual): Li, Z., et al. (2017).[1] "An Alternative Synthesis of Vandetanib via a Microwave Accelerated Dimroth Rearrangement." [1]

Sources

Application Notes and Protocols for the 5-Fluoroquinazoline Series in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position, significantly modulates the physicochemical and biological properties of the resulting molecule, including metabolic stability, lipophilicity, and target binding affinity.[3][4][5] This guide provides an in-depth exploration of 5-fluoroquinazoline derivatives as versatile building blocks for drug discovery. We present detailed synthetic protocols, explain the rationale behind key experimental choices, and showcase the application of these scaffolds in developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the 5-fluoroquinazoline core.

Introduction: The Strategic Advantage of the 5-Fluoroquinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a versatile heterocyclic motif that forms the core of numerous approved drugs, including kinase inhibitors like Gefitinib and Erlotinib used in cancer therapy.[3][6] Its rigid, planar structure and multiple points for substitution allow for precise orientation of functional groups to interact with biological targets.[2]

The incorporation of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry.[7] A fluorine substituent can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[3]

  • Lipophilicity: Fluorine can increase lipophilicity, which can enhance membrane permeability and bioavailability.[3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions, enhancing binding affinity.

  • Conformational Control: Fluorine substitution can influence the conformation of a molecule, locking it into a bioactive shape.

The 5-fluoroquinazoline scaffold combines these advantages, making it a highly valuable building block. The fluorine atom at the C5 position exerts a strong electronic influence on the entire ring system, modulating the reactivity of other positions and providing a unique electronic signature for molecular recognition by target proteins.

Synthesis of a Key Intermediate: 4-Chloro-5-fluoroquinazoline

A common and versatile entry point into the 5-fluoroquinazoline series is through the synthesis of a reactive intermediate that allows for subsequent diversification. 4-Chloro-5-fluoroquinazoline is an ideal precursor, as the C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups.

The synthesis begins with a commercially available, appropriately substituted aniline and proceeds through a cyclization and subsequent chlorination.

Workflow for Synthesis of 4-Chloro-5-fluoroquinazoline

G A 2-Amino-6-fluorobenzoic Acid C 5-Fluoroquinazolin-4(3H)-one A->C Heat (160°C) B Formamide B->C E 4-Chloro-5-fluoroquinazoline C->E Reflux D Phosphorus Oxychloride (POCl₃) + DMF (cat.) D->E

Caption: Synthetic workflow for the key intermediate 4-Chloro-5-fluoroquinazoline.

Protocol 1: Synthesis of 5-Fluoroquinazolin-4(3H)-one

This protocol details the cyclization of 2-amino-6-fluorobenzoic acid with formamide to form the quinazolinone core. This is a variation of the Niementowski quinazoline synthesis.

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • Combine 2-amino-6-fluorobenzoic acid (1.0 eq) and formamide (10.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 160 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Causality Insight: Using a large excess of formamide ensures it acts as both a reactant and a solvent, driving the reaction to completion. The high temperature is necessary to overcome the activation energy for the condensation and cyclization steps.

  • After 4 hours, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into cold deionized water (10 volumes) and stir for 30 minutes to fully precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water to remove residual formamide.

  • Dry the product under vacuum to yield 5-fluoroquinazolin-4(3H)-one as a solid. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-5-fluoroquinazoline

This step involves the chlorination of the quinazolinone, converting the hydroxyl group (in its tautomeric form) into a highly reactive leaving group.

Materials:

  • 5-Fluoroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Suspend 5-fluoroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Causality Insight: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) with POCl₃. This reagent is a more potent electrophile that activates the quinazolinone oxygen, facilitating its replacement by chloride.

  • Heat the mixture to reflux (approx. 107 °C) for 3-5 hours, until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with an organic solvent like DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-fluoroquinazoline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Diversification of the 5-Fluoroquinazoline Scaffold

With 4-chloro-5-fluoroquinazoline in hand, a diverse library of compounds can be generated. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom makes the C4 position highly activated towards nucleophilic substitution.

Key Diversification Reactions

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling A 4-Chloro-5-fluoroquinazoline E 4-Amino Derivatives A->E Base (e.g., DIPEA) F 4-Oxy Derivatives A->F Base (e.g., NaH) G 4-Thio Derivatives A->G Base (e.g., K₂CO₃) B R-NH₂ (Amines) B->E C R-OH (Alcohols/Phenols) C->F D R-SH (Thiols) D->G H 4-Chloro-5-fluoroquinazoline K 4-Aryl/Alkyl Derivatives (Suzuki Coupling) H->K Pd Catalyst, Base L 4-Aryl/Alkyl Derivatives (Stille Coupling) H->L Pd Catalyst I R-B(OH)₂ (Boronic Acids) I->K J R-Sn(Bu)₃ (Stannanes) J->L

Caption: Key diversification pathways for the 5-fluoroquinazoline building block.

Protocol 3: General Procedure for SNAr with Amines (Buchwald-Hartwig Amination)

This protocol describes the coupling of an amine to the C4 position, a crucial step in synthesizing many kinase inhibitors.

Materials:

  • 4-Chloro-5-fluoroquinazoline (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-5-fluoroquinazoline, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Causality Insight: The palladium catalyst and ligand form an active complex that facilitates the carbon-nitrogen bond formation. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective for this type of cross-coupling. The base is required to deprotonate the amine and regenerate the active catalyst.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-amino-5-fluoroquinazoline derivative.

Data and Characterization

Proper characterization is essential to confirm the structure and purity of synthesized compounds. Below is a table of representative data for intermediates and a final product.

CompoundFormulaMWAppearanceYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)
5-Fluoroquinazolin-4(3H)-oneC₈H₅FN₂O164.14Off-white solid85-9511.5 (br s, 1H), 8.15 (s, 1H), 7.80 (m, 1H), 7.45 (d, 1H), 7.20 (t, 1H)
4-Chloro-5-fluoroquinazolineC₈H₄ClFN₂182.59Pale yellow solid70-859.05 (s, 1H), 7.95 (m, 1H), 7.60 (d, 1H), 7.40 (t, 1H)
4-(Anilino)-5-fluoroquinazolineC₁₄H₁₀FN₃239.25White solid65-808.70 (s, 1H), 8.55 (br s, 1H), 7.80 (m, 1H), 7.70 (d, 2H), 7.45 (t, 2H), 7.25 (m, 2H)

Note: NMR data are hypothetical and representative for the class of compounds.

Applications in Medicinal Chemistry

Derivatives of the 5-fluoroquinazoline scaffold have demonstrated a wide range of biological activities, making them attractive for various therapeutic areas.[1][8][9]

  • Anticancer Agents: As analogs of FDA-approved drugs like Gefitinib, 5-fluoroquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[3][6]

  • Antimalarial Agents: The quinazoline core has been explored for its ability to combat drug-resistant strains of Plasmodium falciparum.[3]

  • Antimicrobial and Antiviral Agents: The scaffold has been functionalized to produce compounds with significant antibacterial and antiviral properties.[8][9]

The strategic placement of the fluorine atom can enhance binding to the ATP pocket of kinases or improve pharmacokinetic properties, leading to more effective and safer drug candidates.

Conclusion

The 5-fluoroquinazoline series represents a class of high-value building blocks for medicinal chemistry. Their synthesis is accessible through robust and scalable protocols, and the core scaffold allows for extensive diversification. The unique electronic properties conferred by the C5-fluorine substituent provide a powerful tool for modulating biological activity and optimizing drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these building blocks in the pursuit of novel therapeutics.

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace.
  • Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols. Benchchem.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. Available at: [Link]

  • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-4-chloro-5-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Bromo-4-chloro-5-fluoroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

Understanding the potential impurities is the first step toward developing a robust purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A plausible synthesis often involves the cyclization of a substituted anthranilic acid followed by chlorination.

Likely Impurities:

  • Starting Materials: Unreacted 2-amino-3-fluoro-6-bromobenzoic acid or its derivatives.

  • Incomplete Chlorination: The most common impurity is often the corresponding quinazolinone, 8-Bromo-5-fluoroquinazolin-4(3H)-one, resulting from incomplete chlorination of the hydroxyl group at the 4-position.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water or other nucleophiles, leading back to 8-Bromo-5-fluoroquinazolin-4(3H)-one.[1]

  • Dehalogenated Impurities: Reductive dehalogenation can lead to the formation of byproducts lacking one or both halogen atoms, such as 4-chloro-5-fluoroquinazoline or 8-bromo-5-fluoroquinazoline.[2][3]

  • Isomeric Impurities: Depending on the synthesis of the starting materials, you may encounter regioisomers of the desired product.

Purification Strategies: A Head-to-Head Comparison

Two primary methods are effective for the purification of this compound: Recrystallization and Flash Column Chromatography. The choice between them depends on the impurity profile, the scale of your synthesis, and the desired final purity.

Parameter Recrystallization Flash Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase.
Best For Removing small amounts of impurities with different solubility profiles; large-scale purification.Separating complex mixtures, including isomeric impurities and compounds with similar polarities.
Typical Solvents Ethanol, n-Heptane, Ethyl Acetate/Hexane mixtures.Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients.
Pros Cost-effective, scalable, can yield highly pure crystalline material.High resolution, versatile for a wide range of impurities.
Cons Product loss in the mother liquor, may not remove all impurities effectively, requires screening of solvents.More time-consuming, requires more solvent, potential for product degradation on silica gel.

In-Depth Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures like ethyl acetate/hexanes).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures. The separation is based on the differential adsorption of the components of the mixture to a solid stationary phase (typically silica gel) and their varying solubility in a liquid mobile phase.

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to determine the optimal mobile phase for separation. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Troubleshooting Guides

Troubleshooting Recrystallization
Issue Probable Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out occurs. The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.
Low recovery of pure product. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent for washing the crystals. For hot filtration, ensure the funnel and receiving flask are pre-heated.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.Try a different solvent or a two-solvent system. If impurities are very similar, column chromatography may be necessary.
Troubleshooting Flash Column Chromatography
Issue Probable Cause Solution
Poor separation of spots (co-elution). The polarity of the mobile phase is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution may be necessary. For closely related isomers, consider a different stationary phase like alumina or a bonded-phase silica.
Streaking or tailing of spots on TLC and column. The compound is too polar for the solvent system; the compound is acidic or basic; the sample is overloaded on the column.Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. If the compound is acidic, add a trace of acetic acid. If basic, add a trace of triethylamine. Ensure the amount of crude material is appropriate for the column size.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system (e.g., dichloromethane/methanol) may be required.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Visualizing the Purification Workflow

A logical approach to purification is essential for achieving high purity with good recovery. The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Initial Assessment Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Decision Tree

When faced with an impure product, this decision tree can guide you to the appropriate solution.

TroubleshootingTree start Impure Product check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities is_major_impurity Is there one major impurity? check_impurities->is_major_impurity is_soluble Different solubility from product? is_major_impurity->is_soluble Yes complex_mixture Complex mixture or isomers? is_major_impurity->complex_mixture No recrystallize Attempt Recrystallization is_soluble->recrystallize Yes column_chrom Perform Column Chromatography is_soluble->column_chrom No complex_mixture->column_chrom

Caption: A troubleshooting decision tree for selecting the appropriate purification method.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2018). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Dehalogenation. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

Sources

troubleshooting low reactivity of C8-bromo position in quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Side Reactions at the C8-Position Audience: Medicinal Chemists & Process Researchers

Introduction: The C8 Conundrum

Welcome to the Quinazoline Functionalization Support Hub. If you are here, you are likely experiencing a stalled reaction at the C8-position of a quinazoline scaffold.

While the C2 and C4 positions of quinazoline are highly reactive toward nucleophilic attack due to the electron-deficient pyrimidine ring, the C8-position (benzenoid ring) presents a unique "dead zone" for standard reactivity. It suffers from two distinct inhibitory factors:[1]

  • Electronic Deactivation: It lacks the direct resonance activation present at C2/C4.

  • The "Peri-Effect" (Steric/Electronic Repulsion): The N1 lone pair creates a repulsive electrostatic field and steric wall that hinders the approach of metal catalysts (like Palladium) required for oxidative addition.

This guide provides diagnostic workflows and validated protocols to overcome these barriers.

Module 1: Diagnostic Workflow

Before altering conditions, identify the failure mode. Use the decision tree below to categorize your issue.

C8_Troubleshooting Start Start: Reaction Outcome? NoRxn Outcome: Recovered Starting Material Start->NoRxn Inert Decomp Outcome: Complex Mixture / Ring Opening Start->Decomp Messy Proto Outcome: Protodehalogenation (C8-H) Start->Proto Br replaced by H Diag_Steric Diagnosis: Failed Oxidative Addition (Peri-Effect / Sterics) NoRxn->Diag_Steric Diag_Nu Diagnosis: Nucleophilic Attack on C2/C4 (Reagent Incompatibility) Decomp->Diag_Nu Diag_Trans Diagnosis: Failed Transmetallation (Base/Boron Mismatch) Proto->Diag_Trans Sol_Ligand Solution: Switch to Bulky, e-Rich Ligands (XPhos, RuPhos) Diag_Steric->Sol_Ligand Sol_Cryo Solution: Cryogenic Exchange (-78°C) or Turbo-Grignard Diag_Nu->Sol_Cryo Sol_Anhyd Solution: Switch to Anhydrous Conditions (Use CsF or K3PO4) Diag_Trans->Sol_Anhyd

Figure 1: Diagnostic logic for C8-bromoquinazoline coupling failures. Blue nodes indicate the root cause; Green nodes indicate the technical solution.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Q: Why does my standard Pd(PPh3)4 protocol fail at C8?

A: The "Peri-Effect" prevents standard catalysts from engaging. The N1 nitrogen lone pair is physically close to the C8-bromine. Standard phosphines (like PPh3) are not electron-rich enough to force the Palladium center to undergo oxidative addition against this electron-repulsive N1 field. Furthermore, the N1 atom can chelate to the Pd-center, forming a stable, non-reactive "resting state" complex that shuts down the catalytic cycle.

Q: How do I overcome the N1-interference?

A: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) . Ligands like XPhos or RuPhos serve two purposes:

  • Steric Bulk: They prevent the N1 nitrogen from binding/chelating to the Palladium.

  • Electron Density: They make the Pd center highly electron-rich, facilitating oxidative addition into the difficult C8-Br bond.

Protocol 1: High-Efficiency Suzuki Coupling at C8

Use this for coupling aryl/heteroaryl boronic acids to 8-bromoquinazoline.

ComponentRecommendationFunction
Pre-Catalyst XPhos Pd G3 or G4 (2–5 mol%)Ensures 1:1 Ligand/Pd ratio; prevents induction period.
Base K₃PO₄ (2.0 equiv)Mild enough to prevent ring degradation; strong enough for activation.
Solvent 1,4-Dioxane : Water (4:1)Biphasic system helps solubilize inorganic bases.
Temperature 80°C – 100°C Energy required to overcome the activation barrier.

Step-by-Step:

  • Charge a reaction vial with 8-bromoquinazoline (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.03 equiv), and K₃PO₄ (2.0 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen kills the active catalyst).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat to 80°C for 2 hours. Monitor by LCMS.[2]

    • Troubleshooting: If hydrolysis of the boronic acid is observed (protodeboronation), switch to anhydrous conditions using CsF in pure Dioxane at 100°C.

Module 3: Lithium-Halogen Exchange
Q: Can I use n-BuLi to lithiate C8? My reaction turns into a black tar.

A: Direct use of n-BuLi often results in nucleophilic attack at C4 or C2 rather than Halogen exchange at C8. The quinazoline ring is electron-deficient (pi-deficient). Strong nucleophiles like n-BuLi will attack the C=N bonds (C2/C4) faster than they perform the Br-Li exchange at C8, leading to ring opening or polymerization ("black tar").

Q: What is the safe alternative?

A: Use Turbo-Grignard (iPrMgCl·LiCl) or perform the exchange at -78°C with strictly controlled stoichiometry . Turbo-Grignard is less nucleophilic than n-BuLi but active enough to perform the exchange on the bromine, preserving the sensitive pyrimidine ring.

Protocol 2: Cryogenic C8-Lithiation (The "Safe" Route)

Use this for introducing formyl (-CHO), carboxyl (-COOH), or silyl groups.

Reagents:

  • Substrate: 8-bromoquinazoline

  • Exchange Reagent: n-BuLi (Use only if -78°C is maintained) OR i-PrMgCl·LiCl (0°C to RT).

  • Electrophile: DMF, CO₂, or TMSCl.

Step-by-Step (Turbo-Grignard Method):

  • Dissolve 8-bromoquinazoline (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cool to -20°C .

  • Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3M in THF).

  • Stir at -20°C for 30–60 minutes.

    • Check: Pull a small aliquot and quench with D₂O. NMR should show clean conversion to 8-deuterioquinazoline. If starting material remains, warm to 0°C.

  • Add the Electrophile (e.g., DMF for aldehyde) (1.5 equiv).

  • Warm to Room Temperature slowly over 1 hour.

  • Quench with saturated NH₄Cl.[2]

Module 4: Nucleophilic Aromatic Substitution ( )
Q: Can I displace the C8-Bromine with an amine using heat and base?

A: No. Do not attempt standard


 (e.g., amine + base + heat) on 8-bromoquinazoline. The C8 position is on the benzenoid ring and is not sufficiently activated by the ring nitrogens. You will likely observe decomposition or no reaction.

Alternative Strategy: If you need a C8-Amine (C-N bond), utilize Buchwald-Hartwig Amination :

  • Catalyst: RuPhos Pd G3 (Excellent for secondary amines).

  • Base: Cs₂CO₃ (Weaker bases prefer C-N coupling over beta-hydride elimination).

  • Solvent: Toluene or t-Amyl Alcohol at 100°C.

References
  • Reactivity of Quinazoline Positions

    • Comparison of C2/C4 vs Benzenoid Ring: BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline/Quinazoline.
    • (General Reference based on Search Result 1.3)

  • Suzuki Coupling on Hindered Heterocycles

    • Steric Demands: Wu, X. F., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry.
  • Lithium-Halogen Exchange Protocols

    • Turbo Grignard & Cryogenic Methods: Knochel, P., et al. (2011). "Halogen–Metal Exchange on Bromoheterocyclics." NIH / PMC.
  • Site-Selective Functionalization Reviews

    • Comprehensive Review: Lemos, A., et al. (2023). "Recent advances in selective functionalization of the quinazoline scaffold." Molecules.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 8-Bromo-4-chloro-5-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale Behind the Experimental Approach

The choice of analytical conditions is critical for achieving informative and reproducible results. For a molecule like 8-Bromo-4-chloro-5-fluoroquinazoline, a reversed-phase LC-MS/MS method using electrospray ionization (ESI) in positive ion mode is the logical starting point. This is based on the presence of nitrogen atoms in the quinazoline ring system, which are readily protonated to form a stable pseudomolecular ion [M+H]⁺.[1]

The selection of a C18 stationary phase is standard for small molecule analysis, offering excellent retention and separation capabilities for moderately polar compounds.[2][3] A gradient elution with acetonitrile or methanol and water, both containing a small amount of formic acid (typically 0.1%), serves a dual purpose. The organic solvent gradient effectively elutes the analyte from the column, while the formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[2]

Predicting the Fragmentation Cascade: A Step-by-Step Analysis

The fragmentation of this compound in the collision cell of a mass spectrometer is a controlled energetic process that will be dictated by the relative bond strengths within the molecule. The core principle governing the fragmentation of polyhalogenated aromatic compounds is that the weakest carbon-halogen bond will cleave first. The general order of bond lability is C-I > C-Br > C-Cl > C-F.[4]

Therefore, we can predict a hierarchical fragmentation pathway initiated by the loss of the bromine atom, followed by the chlorine atom. The carbon-fluorine bond is the strongest and is least likely to cleave.

Proposed Fragmentation Pathway
  • Formation of the Precursor Ion: In the ESI source, the molecule will be protonated to form the [M+H]⁺ ion.

  • Initial Fragmentation - Loss of Bromine: Upon collision-induced dissociation (CID), the most probable initial fragmentation event will be the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).

  • Secondary Fragmentation - Loss of Chlorine: The resulting fragment ion will then likely undergo the loss of a chlorine radical (•Cl).

  • Fragmentation of the Quinazoline Core: Further fragmentation could involve the characteristic loss of small neutral molecules from the heterocyclic ring, such as hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing aromatic rings.[5]

This proposed fragmentation cascade is visualized in the following diagram:

G cluster_0 Predicted Fragmentation Pathway of this compound A [M+H]⁺ This compound B [M+H-Br]⁺ A->B - Br• C [M+H-Br-Cl]⁺ B->C - Cl• D [M+H-Br-Cl-HCN]⁺ C->D - HCN

Caption: Predicted fragmentation pathway for this compound.

Comparative Analysis with a Structural Analog: 7-Bromo-5-chloroquinolin-8-ol

To lend experimental support to our predicted fragmentation, we can examine the published data for a structurally similar compound, 7-bromo-5-chloroquinolin-8-ol (CLBQ14).[6] While this is a quinoline and not a quinazoline, the presence of bromine and chlorine on the aromatic ring system provides a valuable comparative model. For CLBQ14, the precursor ion [M+H]⁺ has an m/z of 257.9, and its major product ion is observed at m/z 151.0.[6] This corresponds to a loss of both the bromine and chlorine atoms, as well as the hydroxyl group, demonstrating the propensity for halogen loss in this class of compounds.

Expected Mass-to-Charge Ratios and Isotopic Patterns

A key feature in the mass spectrum of this compound will be the characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). These patterns serve as a definitive signature for the presence of these halogens in the precursor and fragment ions.

IonDescriptionPredicted m/z (Monoisotopic)Expected Isotopic Pattern
[M+H]⁺Protonated parent molecule276.92Complex pattern due to Br and Cl
[M+H-Br]⁺Loss of a bromine radical197.96Shows characteristic 3:1 Cl pattern
[M+H-Br-Cl]⁺Loss of bromine and chlorine radicals162.00Singlet peak
[M+H-Br-Cl-HCN]⁺Subsequent loss of hydrogen cyanide135.00Singlet peak

Experimental Protocol

The following is a detailed, step-by-step methodology for the LC-MS/MS analysis of this compound.

I. Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or DMSO.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 methanol:water to cover the desired concentration range.

II. LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • MS Method:

    • Full Scan (Q1 Scan): To determine the m/z of the precursor ion ([M+H]⁺).

    • Product Ion Scan: To identify the fragment ions by subjecting the precursor ion to collision-induced dissociation (CID).

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, using the transitions from the precursor ion to the most abundant and specific fragment ions.

The workflow for this experimental protocol is illustrated below:

G cluster_1 LC-MS/MS Experimental Workflow A Sample Preparation B LC Separation (C18 Column) A->B C ESI Source (Positive Ion Mode) B->C D Mass Analyzer (Full Scan & Product Ion Scan) C->D E Data Analysis D->E

Caption: A streamlined workflow for the LC-MS/MS analysis.

Conclusion

The successful characterization of novel, complex molecules like this compound via LC-MS is built upon a foundation of sound analytical principles and a predictive understanding of fragmentation behavior. By leveraging knowledge of related chemical structures and fundamental mass spectrometry rules, a robust analytical method can be developed. The predicted fragmentation pathway, initiated by the sequential loss of bromine and chlorine, provides a solid framework for interpreting the resulting mass spectra. The characteristic isotopic patterns of these halogens will be instrumental in confirming the identity of the analyte and its fragments. This guide provides the necessary theoretical and practical framework for researchers to confidently approach the LC-MS analysis of this and similar halogenated quinazoline derivatives.

References

  • de Vries, J., & Rosing, H. (2021). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Journal of Mass Spectrometry, 56(7), e4745. Available at: [Link]

  • Kruve, A., & Herodes, K. (2007). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Available at: [Link]

  • Gao, H., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 150, 308-316. Available at: [Link]

  • Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1228, 123872. Available at: [Link]

  • Abdel-Ghany, R., et al. (2020). An LC‐MS/MS method for rapid and sensitive high‐throughput simultaneous determination of various protein kinase inhibitors in human plasma. Biomedical Chromatography, 34(10), e4904. Available at: [Link]

  • Li, F., & Se-Lamba, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-29. Available at: [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 9987175. Available at: [Link]

  • Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(2), 1124-1131. Available at: [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Hesse, M., et al. (2008). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. Thieme. Available at: [Link]

  • Talkboard. (2014). Mass Spectrometry - Fragmentation. YouTube. Available at: [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. Available at: [Link]

  • Kumar, A., et al. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 8(2). Available at: [Link]

  • PubChem. (n.d.). 8-bromo-4-chloro-5-fluoroquinoline. PubChem. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Guide to 5-F vs. Non-Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, orchestrates a complex network of cellular signaling. Dysregulation of these signaling pathways is a hallmark of numerous diseases, making kinases a prime target for therapeutic intervention. Medicinal chemists continuously seek to optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. One of the most powerful strategies in this endeavor is the strategic incorporation of fluorine atoms into drug candidates.

This guide provides a comprehensive comparison of the kinase inhibition profiles of 5-fluoro (5-F) substituted pyrimidine-based analogs versus their non-fluorinated counterparts. We will delve into the fundamental principles underlying the effects of fluorination, present direct comparative experimental data, and provide detailed methodologies for assessing kinase inhibition. Our analysis will be grounded in the principles of scientific integrity, offering expert insights into the causal relationships behind experimental observations and providing a trustworthy resource for researchers in the field.

The Strategic Role of Fluorine in Kinase Inhibitor Design

Fluorine, the most electronegative element, possesses unique properties that can profoundly influence the biological activity of a molecule. When incorporated into a kinase inhibitor, typically at the 5-position of a pyrimidine ring, it can modulate several key parameters:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the kinase active site, potentially increasing the inhibitor's binding affinity and potency.

  • Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can block metabolic "soft spots" in a molecule, leading to a longer half-life and improved bioavailability.[1][2]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.[3]

  • Increased Selectivity: By altering the electronic and conformational properties of an inhibitor, fluorine substitution can fine-tune its interactions with the target kinase, potentially leading to greater selectivity over off-target kinases and a more favorable safety profile.

The decision to incorporate fluorine is a nuanced one, and its effects are highly context-dependent. Therefore, a direct comparison with the non-fluorinated parent compound is crucial to empirically validate the benefits of this strategy.

Comparative Analysis of Kinase Inhibition Profiles: A Case Study

To illustrate the tangible effects of 5-fluoro substitution, we will examine a case study comparing a series of fluorinated pyrimidine-5-carboxamides with their non-fluorinated parent compound. These compounds were evaluated for their inhibitory activity against a panel of kinases, including MERTK, AXL, TYRO3 (the TAM family of receptor tyrosine kinases), and FLT3.

Compound IDR GroupTarget KinaseIC50 (nM)Fold Change vs. Non-F Analog
2 n-butylamineMERTK11-
AXL15-
TYRO3910-
FLT31200-
2a 4-fluorobutylamineMERTK514.6x decrease
AXL~663~44x decrease
TYRO3~2907~3.2x decrease
FLT3~2397~2x decrease
2b 3-fluoropyridineMERTK686.2x decrease
AXL--
TYRO3--
FLT3--
2c 6-fluoropyridineMERTK--
AXL--
TYRO3--
FLT3--
2d N-(thiazol-2-ylmethyl), 4-fluorobutylamineMERTK38-
AXL~418-
TYRO3~1596-
FLT3~1482-

Data extracted from "Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development".[4]

Analysis of the Data:

In this particular case study, the introduction of a fluorine atom onto the n-butylamine side chain (compound 2a ) resulted in a 4.6-fold decrease in potency against the primary target, MERTK, compared to the non-fluorinated parent compound 2 .[4] Interestingly, this modification also led to a significant decrease in off-target activity against AXL, TYRO3, and FLT3, suggesting a potential improvement in selectivity.

Similarly, placing a fluorine atom on the pyridine ring (compound 2b ) also led to a decrease in MERTK potency.[4] However, it is important to note that in other contexts, fluorination has been shown to enhance binding affinity. For example, the introduction of a 4-fluorophenoxy substituent in the BTK inhibitor Ibrutinib was crucial for enhancing its binding and improving its pharmacokinetic profile.[4]

This case study underscores the empirical nature of drug discovery. While theoretical principles can guide the design of new inhibitors, direct experimental comparison is paramount to understanding the precise impact of structural modifications like fluorination.

Visualizing the Impact of Fluorination on Kinase Binding

The following diagram illustrates the potential interactions of a 5-fluoropyrimidine inhibitor within the ATP-binding pocket of a kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 5-F Pyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket catalytic_lysine Catalytic Lysine pyrimidine Pyrimidine Core pyrimidine->hinge H-bonds fluorine 5-Fluorine fluorine->catalytic_lysine Electrostatic Interaction r_group1 R1 Group r_group1->hydrophobic_pocket Hydrophobic Interaction r_group2 R2 Group r_group2->gatekeeper Steric/Electronic Interaction

Caption: Potential binding mode of a 5-fluoropyrimidine inhibitor.

Experimental Workflows for Kinase Inhibition Profiling

Accurate and reproducible assessment of kinase inhibitor potency and selectivity is fundamental to drug discovery. Here, we outline the standard experimental workflows for biochemical and cellular assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Experimental Workflow: ADP-Glo™ Kinase Assay

G start Start step1 Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound (Varying Concentrations) start->step1 step2 Incubate at Room Temperature (e.g., 60 minutes) step1->step2 step3 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP step2->step3 step4 Incubate at Room Temperature (e.g., 40 minutes) step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase reaction step4->step5 step6 Incubate at Room Temperature (e.g., 30-60 minutes) step5->step6 step7 Measure Luminescence step6->step7 end Data Analysis: - Plot Luminescence vs. Compound Concentration - Calculate IC50 step7->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compounds (5-F and non-fluorinated analogs) in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase reaction buffer.

    • Add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to drive a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for confirming that a compound can effectively inhibit its target kinase within a more physiologically relevant environment. These assays measure the downstream effects of kinase inhibition, such as changes in protein phosphorylation.

Experimental Workflow: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in appropriate growth medium.

    • Treat the cells with varying concentrations of the test compounds (5-F and non-fluorinated analogs) for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • As a loading control, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control signal.

    • Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Perspectives

The strategic incorporation of fluorine, particularly at the 5-position of a pyrimidine core, is a powerful and widely used strategy in the design of kinase inhibitors. As we have seen, fluorination can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. However, the effects are not always predictable and must be empirically validated through direct, head-to-head comparisons with non-fluorinated analogs.

The experimental workflows detailed in this guide provide a robust framework for conducting these comparative studies. By combining in vitro biochemical assays with cell-based functional assays, researchers can gain a comprehensive understanding of how 5-fluoro substitution alters the kinase inhibition profile of a compound.

As our understanding of the human kinome continues to expand, so too will the opportunities for designing novel, highly selective, and potent kinase inhibitors. The judicious use of fluorine in medicinal chemistry will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapies.

References

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. ([Link])

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ([Link])

  • The role of fluorine in medicinal chemistry. ([Link])

  • Fluorine in Drug Discovery: Role, Design and Case Studies. ([Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ([Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ([Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery. ([Link])

  • Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. ([Link])

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. ([Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.